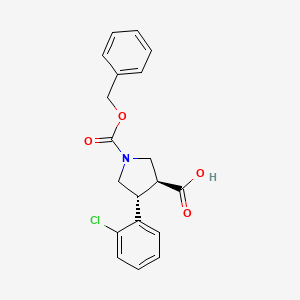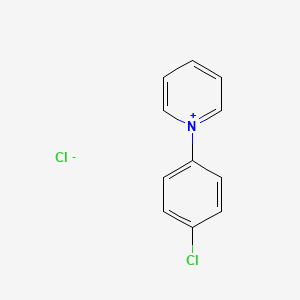
1-(4-Chlorophenyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)pyridin-1-ium chloride is an organic compound with the molecular formula C11H9ClN It is characterized by the presence of a pyridinium ion substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)pyridin-1-ium chloride can be synthesized through the reaction of 4-chlorobenzyl chloride with pyridine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Products include 1-(4-substituted phenyl)pyridinium derivatives.
Oxidation: N-oxides of this compound.
Reduction: Pyridine derivatives with reduced aromaticity.
Scientific Research Applications
1-(4-Chlorophenyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Aminophenyl)pyridin-1-ium chloride: Similar structure but with an amino group instead of a chloro group.
1-(4-Methylphenyl)pyridin-1-ium chloride: Contains a methyl group instead of a chloro group.
1-(4-Nitrophenyl)pyridin-1-ium chloride: Features a nitro group in place of the chloro group.
Uniqueness: 1-(4-Chlorophenyl)pyridin-1-ium chloride is unique due to the presence of the chloro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other substituents may not be as effective.
Properties
Molecular Formula |
C11H9Cl2N |
|---|---|
Molecular Weight |
226.10 g/mol |
IUPAC Name |
1-(4-chlorophenyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C11H9ClN.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h1-9H;1H/q+1;/p-1 |
InChI Key |
NUCFOVBDMVTCBB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


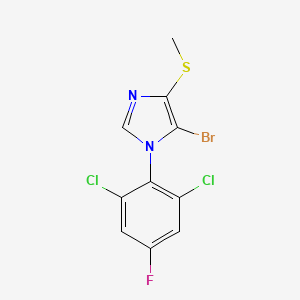
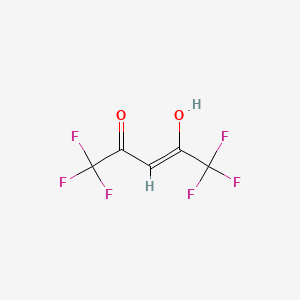
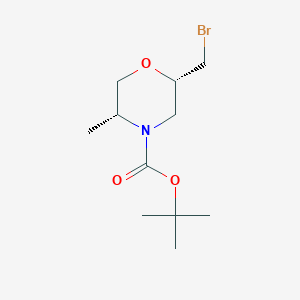
![2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15217456.png)
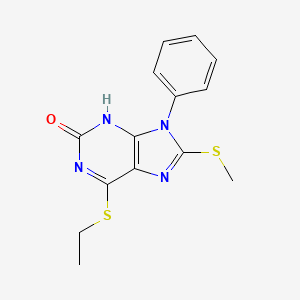
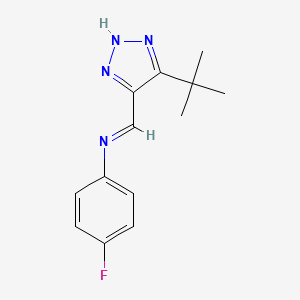
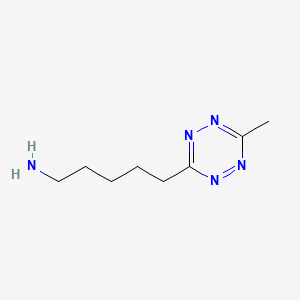

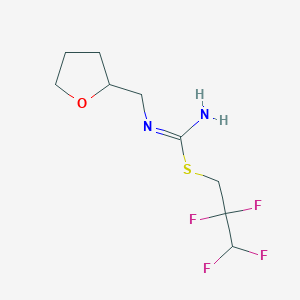
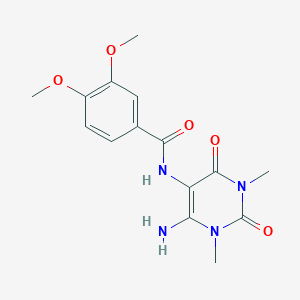
![2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B15217512.png)
![N-[10,16-bis(2-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(2-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15217514.png)
